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molecular formula C14H23FOSi B8456454 tert-Butyl(5-ethyl-2-fluorophenoxy)dimethylsilane CAS No. 891843-06-4

tert-Butyl(5-ethyl-2-fluorophenoxy)dimethylsilane

Cat. No. B8456454
M. Wt: 254.41 g/mol
InChI Key: CAUZLHQMGXBPIB-UHFFFAOYSA-N
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Patent
US07576098B2

Procedure details

A solution of Intermediate 368.2 (394 mg, 0.50 mmol) and 1 M TBAF (in THF) in THF (10 mL) was stirred for 2 h. The mixture was dilute with EtOAc and washed with H2O (3×50 mL) and brine, dried (Na2SO4) and concentrated. The crude product was purified by flash chromatography (0 to 60% EtOAc/hexanes gradient) to afford 324 mg of Intermediate 368.1. LCMS (2 min gradient) RT=2.06 min, 669.5 (M+H)+.
Quantity
394 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][C:9]1[C:10]([F:19])=[C:11]([CH:14]=[C:15]([CH2:17][CH3:18])[CH:16]=1)C=O)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1.CCOC(C)=O>[C:4]([Si:1]([O:8][C:9]1[CH:16]=[C:15]([CH2:17][CH3:18])[CH:14]=[CH:11][C:10]=1[F:19])([CH3:3])[CH3:2])([CH3:7])([CH3:6])[CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
394 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C(=C(C=O)C=C(C1)CC)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with H2O (3×50 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (0 to 60% EtOAc/hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)CC)F
Measurements
Type Value Analysis
AMOUNT: MASS 324 mg
YIELD: CALCULATEDPERCENTYIELD 254.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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